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molecular formula C18H18O B8548471 7-(Benzyloxy)-4-methyl-1,2-dihydronaphthalene CAS No. 847585-90-4

7-(Benzyloxy)-4-methyl-1,2-dihydronaphthalene

Cat. No. B8548471
M. Wt: 250.3 g/mol
InChI Key: BLRRBWIUGJBICB-UHFFFAOYSA-N
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Patent
US08653305B2

Procedure details

To a solution of the obtained 6-(benzyloxy)-3,4-dihydronaphtalen-1(2H)-one (34.5 g) in tetrahydrofuran (300 mL), methyl magnesium bromide (3M diethyl ether solution, 55 mL) was added at 0° C., followed by stirring at room temperature for 1 hour. The reaction mixture was cooled to 0° C. and poured into ice-saturated aqueous ammonium chloride solution. After adding 2N hydrochloric acid, the mixture was stirred at room temperature for 3 hours. Then, the resultant was extracted with ethyl acetate and the organic layer was successively washed with water and brine, dried and concentrated. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to thereby give the title compound (24.8 g) having the following physical properties.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15](=O)[CH2:14][CH2:13][CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.O1CCC[CH2:22]1>C[Mg]Br>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:16]([C:15]([CH3:22])=[CH:14][CH2:13][CH2:12]2)=[CH:17][CH:18]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
55 mL
Type
solvent
Smiles
C[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
poured into ice-saturated aqueous ammonium chloride solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Then, the resultant was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was successively washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=CCCC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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